molecular formula C5H6O2 B13578030 penta-2,3-dienoic acid CAS No. 64788-20-1

penta-2,3-dienoic acid

Cat. No.: B13578030
CAS No.: 64788-20-1
M. Wt: 98.10 g/mol
InChI Key: MGYLSOGBKPCZJD-UHFFFAOYSA-N
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Description

Penta-2,3-dienoic acid is an unsaturated carboxylic acid that features a unique molecular structure, making it a compound of interest in advanced chemical synthesis and materials science research. While detailed public literature on its specific applications is limited, its core structure suggests utility as a building block for synthesizing more complex organic molecules . Researchers may explore its potential in creating novel polymers, studying reaction mechanisms of unsaturated systems, or developing new synthetic methodologies . The compound is related to the documented allene-containing dicarboxylic acid, Penta-2,3-dienedioic acid, which was the first allene ever synthesized and was isolated from Alnus glutinosa (Betulaceae), indicating a background in natural product research . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

64788-20-1

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

penta-2,3-dienoic acid

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2,4H,1H3,(H,6,7)

InChI Key

MGYLSOGBKPCZJD-UHFFFAOYSA-N

Canonical SMILES

CC=C[CH+]C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Penta 2,3 Dienoic Acid and Its Analogs

De Novo Synthetic Routes to Allene (B1206475) Carboxylic Acids

The direct synthesis of the allene carboxylic acid framework is a key challenge, addressed by several distinct and powerful strategies. These routes often rely on the unique reactivity of propargyl systems, olefination reactions, and transition metal catalysis to construct the characteristic cumulenic double bond system.

Rearrangement Reactions of Propargyl Systems (e.g., Allene-Alkyne Isomerizations, Skattebøl Rearrangement)

Rearrangement reactions of propargyl systems are a cornerstone in the synthesis of allenes. These transformations leverage the thermodynamic relationships between alkynes and their isomeric allenes.

Allene-Alkyne Isomerizations: Base-catalyzed interconversions between acetylenic and allenic acids are well-documented. For instance, the sodium salts of pent-2-ynoic acid, penta-2,3-dienoic acid, and pent-3-ynoic acid can be interconverted by heating in aqueous sodium hydroxide. rsc.org Mechanistic studies involving solvent isotope effects suggest the involvement of a carbanion intermediate in these rearrangements. rsc.org The treatment of α,β-acetylenic acids that possess two γ-hydrogen atoms with sodamide in liquid ammonia (B1221849) leads to a rapid rearrangement to the corresponding α,β-allenic acids. While but-2-ynoic acid exclusively yields buta-2,3-dienoic acid, higher homologs (C5-C8 acids) are substantially converted into their β,γ-acetylenic isomers, resulting in equilibrium mixtures. rsc.org

Skattebøl Rearrangement: The Skattebøl rearrangement provides a powerful method for the synthesis of allenes from gem-dihalocyclopropanes using an organolithium base. wikipedia.org This reaction proceeds through a cyclopropylidene carbene/carbenoid intermediate. stackexchange.comlscollege.ac.in The mechanism can be either concerted or stepwise, depending on the substituents' ability to stabilize the intermediate carbene. stackexchange.comechemi.com Electron-donating groups tend to lower the activation barrier for allene formation. stackexchange.comechemi.com This rearrangement has been successfully employed in the synthesis of polyallenes by applying it to a metathesis polymer of norbornene. researchgate.net

Propargyl Claisen Rearrangement: The iitk.ac.iniitk.ac.in-sigmatropic rearrangement of propargyl vinyl ethers, known as the propargyl Claisen rearrangement, is a reliable method for accessing functionalized allenes. rsc.org This reaction has been utilized to create α-allene quaternary centers in cyclohexanones through a cascade 1,2-carbonyl addition and rearrangement sequence. acs.org The use of gold(I) complexes can catalyze this rearrangement under mild conditions. organic-chemistry.org

Rearrangement TypePrecursorKey Intermediate/Transition StateProductReference(s)
Allene-Alkyne Isomerizationα,β-Acetylenic acidCarbanionα,β-Allenic acid / β,γ-Acetylenic acid rsc.orgrsc.org
Skattebøl Rearrangementgem-DihalocyclopropaneCyclopropylidene carbeneAllene wikipedia.orgstackexchange.comlscollege.ac.in
Propargyl Claisen RearrangementPropargyl vinyl ether iitk.ac.iniitk.ac.in-Sigmatropic rearrangementα-Allenic carbonyl compound rsc.orgacs.orgorganic-chemistry.org

Wittig and Related Olefination Approaches for Allene Formation

The Wittig reaction and its variants are versatile tools for the formation of carbon-carbon double bonds and can be adapted for the synthesis of allenes. iitk.ac.in This is typically achieved by reacting a stabilized phosphorus ylide, such as an allenylphosphonate, with a carbonyl compound. iitk.ac.in The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, has been employed to synthesize allene carboxanilides from phosphono-acetanilide anions and ketenes. tandfonline.com Another approach involves a boron-Wittig reaction where boron-stabilized alkenyl carbanions react with aldehydes to furnish allenes. rsc.org Asymmetric Wittig reactions have also been developed for the synthesis of chiral allenic esters. uc.pt The efficiency of Wittig reactions for synthesizing alkenes, including allenes, can be significantly enhanced through the use of ultrasound. nih.gov

Olefination MethodReactantsProduct TypeReference(s)
Wittig ReactionAllenylphosphonate + Carbonyl compoundAllene iitk.ac.in
Horner-Wadsworth-EmmonsPhosphono-acetanilide anion + KeteneAllene carboxanilide tandfonline.com
Boron-Wittig ReactionBoron-stabilized alkenyl carbanion + AldehydeAllene rsc.org
Asymmetric Wittig ReactionChiral phosphorus ylide + Carbonyl compoundChiral allenic ester uc.pt

Transition Metal-Catalyzed Syntheses of Allenes (e.g., Copper-Catalyzed Decarboxylative Coupling)

Transition metal catalysis offers a powerful and versatile platform for the synthesis of allenes, including allene carboxylic acids. researchgate.net

Copper-Catalyzed Reactions: A notable example is the copper-catalyzed decarboxylative coupling reaction of aryl alkynyl carboxylic acids with paraformaldehyde and dicyclohexylamine (B1670486) to produce terminal allenes. acs.orgacs.orgnih.govorganic-chemistry.org This method demonstrates good functional group tolerance. acs.orgacs.orgnih.govorganic-chemistry.org The proposed mechanism involves the formation of a copper alkynide, which then reacts with an imine intermediate to form a propargyl amine that is subsequently converted to the allene, with copper being crucial for both steps. acs.org Copper catalysts are also used in the coupling of N-tosylhydrazones with terminal alkynes to yield trisubstituted allenes. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are effective in various allene-forming reactions. For instance, the intramolecular arylative carboxylation of allenes with carbon dioxide, catalyzed by palladium, can construct 3-substituted indole-2-carboxylic acids. organic-chemistry.org Palladium-catalyzed reactions of 2-alkynyl carbonates with olefins lead to the formation of vinyl allenes. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the chemo-, regio-, and enantioselective allylation of pyridazinones with terminal allenes. acs.org

Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating alkyne and allene systems towards nucleophilic attack. mdpi.com They can catalyze the cycloisomerization of γ-allenoic acids to form five-membered ring lactones. mdpi.com

Catalyst MetalReaction TypeReactantsProductReference(s)
CopperDecarboxylative CouplingAryl alkynyl carboxylic acid, paraformaldehyde, dicyclohexylamineTerminal allene acs.orgacs.orgnih.govorganic-chemistry.org
PalladiumIntramolecular Arylative CarboxylationAllene, CO2β,γ-Unsaturated carboxylic acid organic-chemistry.org
RhodiumAsymmetric AllylationPyridazinone, Terminal alleneN-allyl-1,2-diazinone acs.org
GoldCycloisomerizationγ-Allenoic acidLactone mdpi.com

Chemo- and Regioselective Synthesis of Substituted Allene Carboxylic Acids

The selective synthesis of substituted allene carboxylic acids presents a significant challenge due to the multiple reactive sites in allene systems.

CuH-Catalyzed Hydrocarboxylation: A highly enantioselective copper hydride (CuH)-catalyzed hydrocarboxylation of allenes using a fluoroformate as the carboxylation reagent has been developed. nih.govchemrxiv.org This method allows for the synthesis of α-chiral carboxylic acids, including those with all-carbon quaternary centers, with exclusive branched regioselectivity. nih.govchemrxiv.org

Ruthenium-Catalyzed Alkoxycarbonylation: Ruthenium-catalyzed alkoxycarbonylation of terminal allenes can produce α,β-unsaturated esters with high conversion and chemo/regioselectivity. researchgate.net The use of specific N-ligands was found to be crucial for controlling the regioselectivity of the reaction. researchgate.net

Rhodium-Catalyzed Dimerization: An enantioselective rhodium-catalyzed dimerization of ω-allenyl carboxylic acids has been reported, providing a direct route to C2-symmetric macrodiolides. acs.org

Functionalization and Derivatization Strategies for this compound

Once this compound or its analogs are synthesized, the carboxylic acid moiety serves as a versatile handle for further chemical modifications, most commonly through esterification and amidation reactions.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo standard esterification and amidation reactions to produce a variety of derivatives. For example, 4-methylthis compound has been converted to its corresponding methyl ester by reaction with methanol. publish.csiro.au Similarly, 5,5-diphenyl-cis-penta-2,4-dienoic acid derivatives have been converted to amides. cfde.cloud The synthesis of 2,5-disubstituted-3-substituted methyl-penta-2,4-dienoic acid derivatives, including esters and amides, has also been described as intermediates for the production of thiophenes. epo.org

Cycloaddition Reactions Involving the Allene System (e.g., [2+1], [2+2], [2+3] Cycloadditions)

The unique electronic and structural nature of the allene moiety in this compound and its derivatives makes it a versatile substrate for various cycloaddition reactions. These reactions provide powerful tools for the construction of diverse carbocyclic and heterocyclic frameworks.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions of 5-arylpenta-2,4-dienoic acids, which can be considered vinylogous to this compound, have been explored. nih.govacs.org The use of a template, such as 1,8-dihydroxynaphthalene, can direct the photodimerization to yield mono [2+2] cycloaddition products with high regio- and diastereoselectivity. nih.govacs.org For instance, irradiation of template-bound dienoic acids can lead to the formation of syn-head-to-head cycloadducts selectively. nih.gov Strained allenes, like 1,2-cyclohexadiene, readily undergo [4+2] Diels-Alder reactions with dienes. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): The conjugated diene system within certain analogs of this compound, such as (E)-ethyl penta-2,4-dienoate (B1249696), allows them to participate in Diels-Alder reactions. This reactivity is fundamental for building cyclic structures. The intramolecular Diels-Alder reaction of a chiral propargylester prepared from 2,4-pentadienoic acid has been utilized in the asymmetric synthesis of natural products. nih.gov Theoretical studies have modeled the intramolecular [4+2] cycloaddition of buta-2,3-dienoic penta-2,4-dienylamide. researchgate.net

[3+2] Cycloadditions: (1H-Tetrazol-5-yl)-allenes, which are structurally related to allenoic acids, have been shown to undergo microwave-induced formal [3+2] cycloaddition reactions with aziridines to form tetrasubstituted pyrroles. researchgate.net Computational methods, such as density functional theory (DFT), can be used to predict the reactivity of compounds like (E)-ethyl penta-2,4-dienoate in [3+2] cycloadditions. These calculations help in understanding the regioselectivity, which is influenced by factors like the localization of the lowest unoccupied molecular orbital (LUMO).

Electrophilic and Nucleophilic Functionalization of the Allene Unit

The allene functionality in this compound and its esters is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of functionalized products.

Electrophilic Cyclization: Allene carboxylic acids and their esters are important precursors for the synthesis of medicinally relevant 2-(5H)-furanones. researchgate.net The cyclization of these allenes can be initiated by various electrophilic agents such as halogens, sulfonyl chlorides, and selenyl chlorides. researchgate.net For example, the reaction of 2,3-allenoates with phenylselenyl chloride (PhSeCl) in the presence of water can produce β-organoselenium substituted butenolides. researchgate.net The reaction proceeds through the formation of a seleniranium ion on the more electrophilic double bond, followed by the attack of the carbonylic oxygen. researchgate.net

Nucleophilic Attack: The conjugated system in compounds like (E)-ethyl penta-2,4-dienoate allows for nucleophilic substitution reactions, typically at the ester group. Furthermore, the reactivity of allenes allows for nucleophilic attack at the central carbon atom. For instance, the regioselective Tsuji-Trost pentadienylation of 3-allyltetronic acid involves a nucleophilic attack on the pentadienyl system. thieme-connect.com

Asymmetric Synthesis of Chiral this compound Enantiomers

The axial chirality of 1,3-disubstituted allenes like this compound presents a significant challenge and opportunity in stereoselective synthesis. Various strategies have been developed to access enantiomerically enriched or pure allenoic acids.

Chiral Auxiliary-Mediated Asymmetric Induction in Allene Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral allenes.

A notable example is the use of a chiral phosphorus ylide derived from (1R)-(-)-10-(phenylsulfonyl)isoborneol. uc.ptuc.pt The Wittig reaction of this ylide with ketenes, generated in situ from acid chlorides and triethylamine, leads to the selective synthesis of allenes with an (S) configuration at the axial chirality center. researchgate.netuc.ptuc.pt Conversely, using the (1S)-(+)-10-(phenylsulfonyl)isoborneol auxiliary yields allenes with the (R) configuration. researchgate.net The diastereomeric products can often be separated, and subsequent removal of the chiral auxiliary affords the enantiomerically enriched allenoic acid. uc.pt For example, the hydrolysis of (1R)-(-)-10-(phenylsulfonyl)isobornyl (S)-penta-2,3-dienoate provides (S)-penta-2,3-dienoic acid. uc.pt The absolute configuration of the resulting allenes has been confirmed by X-ray crystallography of the diastereomeric intermediates. researchgate.netuc.pt

Another approach involves the use of chiral oxazolidinones as auxiliaries, which are widely employed in stereoselective aldol (B89426) and alkylation reactions to set stereocenters that can later be elaborated into allenes. wikipedia.org The use of chiral alkaloids like cinchonidine (B190817) and cinchonine (B1669041) has also been reported for the resolution of racemic allenoic acids through the formation of diastereomeric salts. nih.gov

Chiral AuxiliaryReagentsProduct ConfigurationReference
(1R)-(-)-10-(Phenylsulfonyl)isoborneolPhosphorus ylide, ketene(S)-Allenic ester researchgate.netuc.ptuc.pt
(1S)-(+)-10-(Phenylsulfonyl)isoborneolPhosphorus ylide, ketene(R)-Allenic ester researchgate.net
Cinchonidine/CinchonineRacemic allenoic acidResolution via diastereomeric salts nih.gov

Enantioselective Catalytic Methods for Allene Construction (e.g., Asymmetric Dearomatization)

Catalytic enantioselective methods offer a more atom-economical and efficient route to chiral allenes.

Palladium-catalyzed reactions have been prominent in this area. For instance, the asymmetrization of readily available racemic propargylic alcohols using a palladium catalyst in combination with a chiral ligand like (R)-(-)-DTBM-SEGPHOS can produce 1,3-disubstituted allenes with high enantiomeric excess. d-nb.info This method has been applied to the enantioselective total synthesis of natural products. researchgate.net

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids have been used to catalyze the dearomatization of β-naphthols via a 1,6-conjugated addition to in situ generated alkynyl 7-methylene-7H-indoles, yielding tetrasubstituted allenes with high enantioselectivity. researchgate.net Furthermore, a bifunctional catalyst has been developed for the intermolecular addition of nitroalkanes to activated enynes, providing an efficient route to trisubstituted 2,3-allenoates with excellent chemical and optical purity. researchgate.netacs.org

Catalyst SystemReaction TypeSubstratesProductEnantiomeric Excess (ee)Reference
[Pd(π-cinnamyl)Cl)]2 / (R)-(-)-DTBM-SEGPHOSAsymmetric alkylationAllenyl acetate, diethyl malonate1,3-disubstituted alleneup to 69% d-nb.info
Chiral Phosphoric AcidAsymmetric dearomatizationβ-Naphthols, α-(7-indolyl)methanolsTetrasubstituted allenesHigh researchgate.net
Bifunctional OrganocatalystIntermolecular additionNitroalkanes, activated enynesTrisubstituted 2,3-allenoatesExcellent researchgate.netacs.org

Kinetic Resolution and Deracemization Techniques for Allene Carboxylic Acids

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer, both in enantiomerically enriched form.

A palladium-catalyzed kinetic resolution of racemic tertiary propargylic alcohols using a chiral ligand such as (R)-DTBM-SEGPHOS provides access to both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities. researchgate.netrsc.org This carboxylation reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.netrsc.org Performing a second kinetic resolution on the unreacted alcohol can provide access to the other enantiomer of the allenoic acid. researchgate.net

Dynamic kinetic resolution (DKR) is an even more powerful technique where the slower-reacting enantiomer is continuously racemized, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Rhodium-catalyzed DKR of racemic internal allenes has been used to synthesize chiral allylated triazoles and tetrazoles with high enantiomeric excess. mdpi.com Chiral phosphoric acids have also been shown to promote DKR processes. rsc.org

The kinetic resolution of α-quaternary carboxylic acids, a challenging substrate class, has been achieved through bromolactonization catalyzed by chiral bifunctional sulfide (B99878) catalysts. researchgate.netnii.ac.jp

MethodCatalyst/ReagentSubstrateProductsEnantiomeric Excess (ee)Reference
Kinetic Resolution (Carboxylation)Pd((R)-DTBM-SEGphos)Cl2Racemic tertiary propargylic alcoholsOptically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acidsup to >99% rsc.org
Dynamic Kinetic Resolution[Rh(COD)Cl]2 / (R,R)-DIOPRacemic internal allenes, benzotriazoleN-allylated triazolesup to 95% mdpi.com
Kinetic Resolution (Bromolactonization)Chiral bifunctional sulfideα-allyl-α-propargyl carboxylic acidsEnantioenriched bromolactones- researchgate.net

Reactivity and Mechanistic Investigations of Penta 2,3 Dienoic Acid

Electrophilic Additions to the Allene (B1206475) System of Penta-2,3-dienoic Acid

The allene moiety in this compound features two double bonds with different electronic characteristics, influencing the regioselectivity of electrophilic attacks. nih.gov The central sp-hybridized carbon atom is a key site for initial electrophilic interaction. mdpi.comencyclopedia.pub

Mechanistic Pathways of Protonation and Hydroaddition

The protonation of allenic systems, including this compound, typically occurs at the central sp-hybridized carbon atom. This leads to the formation of a vinyl cation intermediate. The stability of this cation influences the subsequent reaction pathway. In the case of this compound, protonation at C3 would lead to a carbocation at C2 or C4.

In the presence of mineral acids, allenic acids are known to undergo lactonization. For this compound, acid-catalyzed hydration would likely proceed via protonation of the C2-C3 double bond, which is activated by the electron-withdrawing carboxylic acid group. Subsequent attack by water on the resulting carbocation would lead to the formation of a β-keto acid, which could then cyclize to form a lactone.

Regioselectivity and Stereoselectivity in Halogenation and Pseudohalogenation Reactions

Halogenation and pseudohalogenation reactions of allenoic acids are powerful methods for the synthesis of substituted lactones, often with high stereoselectivity. These reactions proceed through electrophilic attack on the allene system.

Iodolactonization: The reaction of allenoic acids with iodine is a well-studied process that typically yields iodinated lactones. For α,β-unsaturated allenoic acids like this compound, the electrophilic addition of iodine is expected to occur at the more electron-rich C3-C4 double bond. However, studies on related allenoates show that cyclization can be directed to either the α,β- or β,γ-double bond depending on the reaction conditions and substitution pattern. researchgate.net

In the case of 4,5-allenoic acids, iodolactonization with I2 has been shown to produce 5-(1'-iodo-1'(Z)-alkenyl)-4,5-dihydro-2(3H)-furanones with high stereoselectivity. nih.gov The mechanism is believed to involve the formation of a cyclic iodonium (B1229267) ion intermediate. The stereochemical outcome can be influenced by the use of different iodine sources, such as N-iodosuccinimide (NIS), and the presence of bases like Cs2CO3. nih.gov The development of enantioselective iodolactonization reactions of allenoic acids often involves the use of chiral catalysts to control the stereochemistry of the resulting lactones. rsc.org

The general mechanism for the iodolactonization of an allenoic acid involves the initial attack of the electrophilic iodine on the allene, followed by intramolecular cyclization by the carboxylic acid group. This process, known as halolactonization, is a common strategy for the synthesis of various lactones. nih.govdntb.gov.uarsc.org

ReagentSubstrate TypeProductStereoselectivityReference
I₂4,5-Allenoic acids5-(1'-iodo-1'(Z)-alkenyl)-4,5-dihydro-2(3H)-furanonesHigh Z-selectivity nih.gov
NIS, Cs₂CO₃Axially optically active 4,5-allenoic acidsOptically active 5-(1'-iodo-1'(Z/E)-alkenyl)-4,5-dihydro-2(3H)-furanonesLower Z/E selectivity nih.gov
I₂ with trisimidazoline catalystAllenoic acidsEnantioenriched iodolactonesGood enantioselectivity rsc.org
PhSeCl, H₂OMethyl 2,3-butadienoateMethyl 4-chloro-3-phenylselanylbut-2(Z)-enoateGood Z-selectivity researchgate.net

Nucleophilic Additions to this compound Derivatives

The electron-withdrawing nature of the carboxyl group in this compound and its esters renders the allene system susceptible to nucleophilic attack. These reactions can proceed via direct addition to one of the double bonds or through a conjugate addition mechanism.

Addition of Organometallic Reagents (e.g., Grignard, Organolithium)

The addition of strong nucleophiles like Grignard and organolithium reagents to α,β-unsaturated carbonyl compounds can occur in either a 1,2- (direct) or 1,4- (conjugate) fashion. saskoer.cadalalinstitute.com In the case of this compound esters, the allene system provides additional sites for nucleophilic attack.

While specific studies on this compound are limited, research on α-allenyl esters shows that they undergo coupling reactions with Grignard reagents in the presence of an iron catalyst to form 1,3-dienes. nih.gov The reaction likely proceeds through an S_N2' pathway.

The addition of organocuprates, which are softer nucleophiles, to allenic esters is a well-established method for the synthesis of functionalized allenes and is discussed in the following section. The use of organolithium compounds in copper-catalyzed 1,6-additions to enynoates to form allenic compounds has also been reported, highlighting the versatility of organometallic reagents in allene chemistry. uu.nl

Michael-Type Additions and Conjugate Processes on the Allene System

Michael or conjugate addition is a key reaction of activated allenes, including allenoates. makingmolecules.comorganic-chemistry.org Nucleophiles add to the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate.

Phosphine-catalyzed Michael additions of carbon nucleophiles, such as arylcyanoacetates, to allenoates have been developed, yielding β-addition products with a quaternary center. rsc.org This regioselectivity is notable as phosphine (B1218219) catalysis with allenoates typically leads to γ-addition. rsc.orgnih.gov

The conjugate addition of various nucleophiles, including β-ketoesters and glycine (B1666218) imine derivatives, to electron-deficient allenes can be achieved with high enantioselectivity using chiral phase-transfer catalysts. nih.gov These reactions provide access to optically active β,γ-unsaturated carbonyl compounds.

Copper-catalyzed functionalization of allenic esters with dialkylzincs in the presence of ketones leads to the formation of δ-lactones with excellent enantioselectivity. rsc.org This multicomponent coupling proceeds through the carbocupration of the allene to form an allyl copper intermediate. rsc.org

NucleophileCatalyst/ConditionsSubstrateProduct TypeSelectivityReference
ArylcyanoacetatesPhosphineAllenoatesβ-Adducts with quaternary centerExcellent yields rsc.org
β-KetoestersChiral quaternary ammonium (B1175870) salts (phase-transfer)Allenic ketones/estersβ,γ-Unsaturated carbonyl compoundsHigh diastereo- and enantioselectivity (90-96% ee) nih.gov
Glycine imine derivativesChiral quaternary ammonium salts (phase-transfer)Allenic ketones/estersα-Vinyl-substituted α-amino acid derivativesHigh yields, 60-88% ee nih.gov
Dialkylzincs, KetonesCopper/chiral phosphineAllenic estersδ-LactonesExcellent enantioselectivity rsc.org

Rearrangement Reactions Involving this compound and its Derivatives

Allenic systems are prone to various rearrangement reactions, often driven by the formation of more stable conjugated systems. These rearrangements can be initiated by acid, base, or heat.

Acid-Catalyzed Rearrangements: Acid-mediated rearrangements of allenes typically proceed through the protonation of the central sp-hybridized carbon, leading to a carbocation intermediate that can rearrange to a thermodynamically more stable 1,3-diene. mdpi.comencyclopedia.pub For an allenic acid like this compound, acid catalysis could facilitate its isomerization to a conjugated dienoic acid.

Base-Catalyzed Rearrangements: Base-catalyzed rearrangements of allenic carbonyl compounds can lead to the formation of conjugated dienoic esters. encyclopedia.pub The sodium salts of pent-2-ynoic, penta-2,3-dienoic, and pent-3-ynoic acids have been shown to interconvert upon heating in aqueous sodium hydroxide, indicating that these isomers can exist in equilibrium under basic conditions. researchgate.net

Sigmatropic Rearrangements: The allenoate-Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that allows for the stereoselective synthesis of β-amino-α,β,γ,ζ-unsaturated esters from allenoate esters and allylic amines. princeton.edu This reaction can be catalyzed by Lewis acids and Brønsted acids. princeton.eduresearchgate.netacs.org The rearrangement of allenic alcohols via a rsc.orgrsc.org-sigmatropic shift to produce 1,3-diene-2-ol sulfonates is also a known transformation. rsc.org Furthermore, rsc.orgrsc.org-sigmatropic rearrangements of propargylic and allenic sulfonium (B1226848) ylides provide another route to functionalized allenes and butadienes. researchgate.net

Rearrangement TypeCatalyst/ConditionsSubstrate TypeProduct TypeReference
Acid-CatalyzedAcid (e.g., HCl, PTSA)Allenes1,3-Dienes mdpi.comencyclopedia.pub
Base-CatalyzedBase (e.g., NaOH)Allenic acidsConjugated dienoic acids researchgate.net
Allenoate-ClaisenLewis or Brønsted acidAllenoate esters, allylic aminesβ-Amino-α,β,γ,ζ-unsaturated esters princeton.eduacs.org
rsc.orgrsc.org-SigmatropicSulfonic acidsAllenic alcohols1,3-Diene-2-ol sulfonates rsc.org
rsc.orgrsc.org-SigmatropicBasePropargylic/Allenic sulfonium saltsFunctionalized allenes/butadienes researchgate.net

Allene-Alkyne Isomerizations and Propyne-Allene Rearrangements

The relationship between allenes and their alkyne isomers is a classic example of prototropic rearrangement, where the position of a proton and a double bond are interchanged. In the case of this compound, it exists in a dynamic equilibrium with its acetylenic isomers, pent-2-ynoic acid and pent-3-ynoic acid.

This isomerization is most prominently observed under basic conditions. A mechanistic study by Bushby and Whitham demonstrated that the sodium salts of pent-2-ynoic acid, this compound, and pent-3-ynoic acid are interconverted when heated in aqueous sodium hydroxide. mdpi.comresearchgate.net The process is believed to proceed through carbanionic intermediates, where a proton is abstracted from the carbon adjacent to the unsaturated system, followed by reprotonation at a different position. mdpi.com

The equilibrium mixture composition is influenced by the relative thermodynamic stabilities of the isomers. For the C5 system, heating the sodium salts results in an equilibrium mixture that contains significant amounts of the β,γ-acetylenic isomer (pent-3-ynoic acid). researchgate.net The isomerization can be initiated from any of the three isomers, highlighting the reversible nature of the base-catalyzed proton transfers. mdpi.com

Table 1: Isomers in Base-Catalyzed Equilibrium

Compound Name Structure Isomer Type
Pent-2-ynoic acid CH₃−C≡C−COOH α,β-Acetylenic acid
This compound CH₃−CH=C=CH−COOH α,β-Allenic acid

This table outlines the key isomers of the C5 carboxylic acid system that interconvert under basic conditions.

Sigmatropic Shifts and Electrocyclic Reactions Involving Allene Systems

Pericyclic reactions, which proceed via a cyclic transition state, are fundamental to organic chemistry, and the allene moiety of this compound can participate in such transformations.

Sigmatropic Rearrangements: These intramolecular reactions involve the migration of a σ-bond across a π-electron system. wikipedia.org While specific studies on this compound are not abundant, the reactivity of analogous systems provides significant insight.

orgsyn.orgorgsyn.org Shifts: The Claisen and Cope rearrangements are classic orgsyn.orgorgsyn.org sigmatropic shifts. wikipedia.org The Ireland-Claisen rearrangement, for instance, transforms allyl esters into γ,δ-unsaturated carboxylic acids via a orgsyn.orgorgsyn.org shift, demonstrating a pathway from an oxygen-linked system to a carboxylic acid. libretexts.org Similarly, the Carroll rearrangement converts β-keto allyl esters into γ,δ-unsaturated ketones, which can be seen as precursors to related carboxylic acids. uh.edu In some gold-catalyzed reactions, a proposed mechanism involves a orgsyn.orgorgsyn.org-rearrangement of a propargyl ester to form a carboxyallene intermediate, which subsequently undergoes further reaction. msu.edumasterorganicchemistry.com

orgsyn.orgnih.gov Shifts: The orgsyn.orgnih.gov-Wittig rearrangement is another important sigmatropic reaction, typically involving the conversion of deprotonated allyl ethers into homoallylic alcohols. nih.govchemtube3d.com This type of rearrangement features a five-membered cyclic transition state and is synthetically valuable for creating specific olefin geometries and transferring chirality. chemtube3d.com

Electrocyclic Reactions: These reactions involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. rsc.org The allene group can actively participate in these transformations. For example, theoretical studies on vinylallene show its capability to undergo electrocyclic ring closure. lboro.ac.uk The activation energy for such processes is influenced by the interactions of the allene's π-orbitals. lboro.ac.uk Natural product synthesis often leverages cascades of electrocyclic reactions, where the number of π-electrons (e.g., 4π, 6π, 8π) dictates the stereochemical outcome (conrotatory or disrotatory) according to the Woodward-Hoffmann rules. encyclopedia.pubthieme-connect.de

Acid-Catalyzed and Thermal Rearrangements of Allene Carboxylic Acids

The allene core of this compound is susceptible to rearrangement under both acidic and thermal conditions, typically leading to the formation of more thermodynamically stable conjugated dienes. researchgate.netnih.gov

Acid-Catalyzed Rearrangements: The general mechanism for the acid-catalyzed isomerization of allenes involves the protonation of the central sp-hybridized carbon. nih.gov This generates a resonance-stabilized vinyl cation intermediate. Subsequent deprotonation from a carbon adjacent to the newly formed carbocation center leads to the formation of a conjugated 1,3-diene. For this compound, this would be expected to yield a 2,4-dienoic acid. The reaction's scope is often dependent on the stability of the carbocation intermediate; substrates with substituents that can stabilize this cation tend to rearrange more readily. researchgate.net

Thermal Rearrangements: Thermal isomerization of allenes to 1,3-dienes can also occur, sometimes driven by trace acidic impurities in the reaction vessel. researchgate.netnih.gov In studies of tetramethylallene, it was observed that heating in an unwashed or acid-treated vessel led to rapid rearrangement to the corresponding 1,3-diene, whereas in a base-treated vessel, dimerization was the dominant pathway. nih.gov This suggests that true thermal rearrangement may compete with acid-catalyzed pathways unless conditions are carefully controlled. For this compound, heating could potentially lead to isomerization to the conjugated penta-2,4-dienoic acid, driven by the formation of a more stable, extended π-system.

Transition Metal-Catalyzed Transformations of this compound

Transition metals are powerful tools for activating the allene functionality, enabling a host of transformations that are otherwise difficult to achieve.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysts are particularly versatile in promoting reactions of allenes and dienoic acids.

Cyclizations: Palladium-catalyzed intramolecular reactions of allenes are effective for constructing cyclic compounds. For instance, the intramolecular arylative carboxylation of allenes containing an aryl halide has been developed. nih.govlboro.ac.uk This reaction proceeds via a nucleophilic η¹-allylethylpalladium intermediate which then reacts with CO₂ to form β,γ-unsaturated carboxylic acids. nih.govlboro.ac.uk

Cross-Coupling Reactions: Dienoic acids and their derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions. While many cross-coupling reactions require prefunctionalized partners, methods such as the Heck reaction allow for the arylation of conjugated dienes. nih.gov Furthermore, the synthesis of conjugated dienoic esters has been achieved with high stereoselectivity using palladium-catalyzed Negishi and Suzuki couplings. Decarboxylative coupling reactions, where a carboxylic acid is coupled with an electrophile with the extrusion of CO₂, represent another important class of Pd-catalyzed transformations. uh.edu

Gold- and Silver-Catalyzed Activation of Allene Functionality

Gold and silver, being soft and carbophilic Lewis acids, readily activate the π-bonds of allenes, making them susceptible to nucleophilic attack and subsequent transformations. researchgate.netthieme-connect.de

Silver Catalysis: Silver(I) salts are effective catalysts for various reactions involving allenes. This includes intramolecular aminofluorination to produce fluorinated pyrroles and the addition of oxygen and nitrogen nucleophiles to form heterocycles. encyclopedia.pub The ability of silver to coordinate with a variety of ligands allows for the development of asymmetric transformations. thieme-connect.de

Gold Catalysis: Homogeneous gold(I) catalysis is a powerful method for activating alkynes and allenes toward nucleophiles. Gold catalysts can induce domino reactions, where an initial activation of the allene leads to a cascade of bond-forming events. For example, gold-catalyzed cycloisomerization of enynes often proceeds through allene intermediates formed via orgsyn.orgorgsyn.org-sigmatropic rearrangements of propargylic esters. msu.edumasterorganicchemistry.com The electronic properties of the ancillary ligands on the gold catalyst can significantly influence the reaction pathway and regioselectivity.

Table 2: Catalytic Systems for Allene Activation

Metal Catalyst Type Typical Transformations
Palladium Pd(0), Pd(II) Cross-Coupling, Cyclization, Carboxylation
Gold Au(I), Au(III) Cycloisomerization, Nucleophilic Addition, Rearrangements

This table summarizes common transition metals and the types of reactions they catalyze with allene substrates.

Carboxylation of Allenes with CO₂

The direct incorporation of carbon dioxide (CO₂) as a C1 building block is a highly desirable transformation from a green chemistry perspective. Allenes have proven to be suitable substrates for such carboxylation reactions.

Palladium-Catalyzed Carboxylation: An efficient method for the palladium-catalyzed intramolecular arylative carboxylation of allenes with CO₂ at atmospheric pressure has been developed. nih.govlboro.ac.uk This reaction utilizes a palladium catalyst with a phosphine ligand and ZnEt₂ as an additive, yielding β,γ-unsaturated carboxylic acids. nih.gov Mechanistic studies point to the formation of key palladium intermediates that are competent for reacting with CO₂. orgsyn.org

Copper-Catalyzed Carboxylation: Copper catalysts can also be employed for the hydrocarboxylation of allenes. mdpi.com In these systems, an allene typically undergoes hydroalumination followed by the carboxylation of the resulting allylaluminum intermediate. mdpi.com Another copper-catalyzed approach involves the reaction of allenes with a hydrosilane and CO₂ to produce homoallyl alcohols after a reductive carboxylation sequence.

Electrochemical Carboxylation: Electrochemical methods provide an alternative, transition-metal-free approach to carboxylation. The electrochemical cross-electrophile coupling of allenoates with CO₂ has been shown to produce both mono- and dicarboxylation products.

Stereochemistry and Chirality in Penta 2,3 Dienoic Acid Systems

Axial Chirality of the Allene (B1206475) Moiety in Penta-2,3-dienoic Acid

The chirality of this compound arises not from a stereocenter, but from the axial chirality of the allene moiety. wikipedia.org The central carbon of the C=C=C allene unit is sp-hybridized, while the two terminal carbons are sp²-hybridized. lscollege.ac.inchemistrysteps.com This bonding arrangement dictates a linear geometry for the three carbon atoms of the allene group. lscollege.ac.in Crucially, the planes containing the substituents on the terminal carbons are twisted 90° relative to each other. lscollege.ac.in

For an allene to be chiral, each of the two terminal carbon atoms must be bonded to two different substituents. chemistrysteps.com In the case of this compound, the substituents on one terminal carbon are a hydrogen atom and a carboxyl group (-COOH), while on the other terminal carbon, they are a hydrogen atom and a methyl group (-CH3). This substitution pattern removes any plane of symmetry from the molecule, rendering it non-superimposable on its mirror image and therefore chiral. chemistrysteps.com This type of chirality, where the molecule lacks a chiral center but is chiral due to its elongated, non-planar arrangement of substituents around an axis, is termed axial chirality. wikipedia.org The prediction of chirality in allenes dates back to 1875 by Jacobus Henricus van 't Hoff, though it was not experimentally confirmed until 1935. lscollege.ac.in

The first allene to be synthesized, in 1887, was in fact penta-2,3-dienedioic acid, a related dicarboxylic acid. wikipedia.org However, its correct structure as an allene was not identified until 1954. wikipedia.org

Determination of Absolute Configuration in Allene Carboxylic Acids

Determining the absolute configuration (R or S) of chiral allenes like this compound is crucial for understanding their properties and reactivity. The Cahn-Ingold-Prelog (CIP) priority rules are adapted for molecules with axial chirality. chemistrysteps.com To assign the configuration, one views the molecule along the C=C=C axis. chemistrysteps.com The substituents on the front carbon are ranked, with the higher-priority group being #1 and the lower-priority group being #2. Then, the substituents on the back carbon are considered, with the higher-priority group being #3. chemistrysteps.com The configuration is then assigned based on the direction of the curve from substituent #1 to #2 to #3.

Several experimental and computational methods are employed to determine the absolute configuration of allene carboxylic acids:

X-ray Crystallography: This technique provides an unambiguous determination of the absolute stereochemistry of a molecule in the solid state, provided a suitable single crystal can be grown. researchgate.netresearchgate.net For instance, the structure of 10-phenylsulfonylisobornyl (S)-penta-2,3-dienoate was determined by X-ray crystallography. uc.pt

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, has emerged as a powerful tool for determining absolute configuration in solution. researchgate.net For many allenes, the VCD signal of the asymmetric C=C=C stretch (around 1950 cm⁻¹) directly correlates with the absolute configuration, being positive for the S configuration. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet light, is another chiroptical technique used for stereochemical assignment. uc.pt The combination of ECD and VCD spectra with quantum mechanical calculations provides a robust method for determining the absolute configuration of chiral molecules. researchgate.net

Mosher's Method: This NMR-based method can be used to determine the absolute configuration of chiral alcohols and amines, and by extension, can be applied to derivatives of allene carboxylic acids. researchgate.net The advanced Mosher's method has been successfully used to determine the absolute configuration of complex natural products containing dienoic acid moieties. researchgate.netatamanchemicals.com

Lowe-Brewster Rule: This empirical rule provides a way to predict the sign of the optical rotation for chiral allenes based on the polarizability of the substituents. uc.ptscribd.com For example, according to this rule, the (S)-penta-2,3-dienoic acid is predicted to be dextrorotatory. uc.pt

Table 1: Methods for Determining Absolute Configuration of Allene Carboxylic Acids

Method Principle State Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal Solid Unambiguous determination of 3D structure Requires a suitable single crystal
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light Solution Powerful for determining absolute configuration in solution Requires specialized instrumentation
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light Solution Complements VCD and provides information on electronic transitions Can be complex to interpret without computational support
Mosher's Method NMR analysis of diastereomeric esters or amides Solution Does not require crystallization Requires derivatization and careful NMR analysis
Lowe-Brewster Rule Empirical rule based on substituent polarizability N/A Simple prediction of optical rotation sign Empirical and may not be universally applicable

Influence of Stereochemistry on Reaction Pathways and Stereoselectivity

The axial chirality of this compound and its derivatives significantly influences their chemical reactivity and the stereochemical outcome of their reactions. The fixed spatial arrangement of the substituents around the allene axis dictates the accessibility of reagents to the reactive sites.

For instance, in intramolecular Diels-Alder reactions involving allene amides, the stereochemistry of the allene moiety can control the facial selectivity of the cycloaddition. researchgate.net Theoretical calculations, including DFT (B3LYP/6-31G), have been used to model the reaction paths and predict the stereochemical outcome of such reactions. researchgate.net

Furthermore, the stereochemistry of reactants can influence the stereoselectivity of reactions forming dienoic acid derivatives. In palladium-catalyzed cross-coupling reactions to synthesize conjugated dienoic esters, the stereochemistry of the starting materials and the reaction conditions can determine the stereoisomeric purity of the product. nih.goviupac.org For example, the synthesis of (2E,4E) and (2E,4Z) isomers of dienoic esters can be achieved with high stereoselectivity (≥98%). nih.gov

In photochemical [2+2] cycloaddition reactions of 5-arylpenta-2,4-dienoic acids, the use of a template can direct the reaction to produce a single regioisomer with high diastereoselectivity. nih.govacs.org The pre-organization of the dienoic acid molecules by the template controls the approach of the reacting double bonds, leading to a specific stereochemical outcome. nih.gov

Chiroptical Properties and Their Application in Stereochemical Analysis

Chiroptical properties, such as optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD), are invaluable for the stereochemical analysis of chiral allenes like this compound. These techniques are based on the differential interaction of chiral molecules with polarized light.

Optical Rotation: The ability of a chiral molecule to rotate the plane of polarized light is a fundamental chiroptical property. The sign and magnitude of the optical rotation can be used to characterize enantiomers. uc.pt

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is characteristic of the molecule's stereochemistry. uc.pt For allenes, the CD spectrum provides information about the electronic transitions and can be used to assign the absolute configuration, often in conjunction with computational methods. uc.ptmdpi.com For bromoallenes, a positive Cotton effect in the VUVCD spectrum around 180-190 nm is indicative of the S configuration, while a negative Cotton effect suggests the R configuration. mdpi.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy provides stereochemical information from the vibrational transitions of a molecule. As mentioned earlier, the VCD signal of the asymmetric C=C=C stretching mode in allenes is a reliable indicator of their absolute configuration. researchgate.net

The combination of these chiroptical techniques with quantum mechanical calculations has become a powerful and widely used approach for the unambiguous assignment of the absolute configuration of chiral allenes in solution. researchgate.netresearchgate.net

Table 2: Chiroptical Properties and Their Application in Stereochemical Analysis of Allene Carboxylic Acids

Property Technique Information Obtained Application in Stereochemical Analysis
Optical Rotation Polarimetry Rotation of plane-polarized light Characterization of enantiomers (dextro- or levorotatory)
Circular Dichroism (CD) CD Spectroscopy Differential absorption of circularly polarized UV-Vis light Determination of absolute configuration, study of electronic structure
Vibrational Circular Dichroism (VCD) VCD Spectroscopy Differential absorption of circularly polarized infrared light Determination of absolute configuration, conformational analysis

Theoretical and Computational Studies of Penta 2,3 Dienoic Acid

Electronic Structure and Bonding Analysis of Penta-2,3-dienoic Acid

The defining characteristic of this compound is its system of cumulated double bonds, which dictates its electronic properties and bonding. The central carbon of the allene (B1206475) is sp-hybridized, while the two terminal carbons of the C=C=C unit are sp2-hybridized. wikipedia.orgnih.gov This arrangement results in a linear geometry for the three-carbon allenic core. wikipedia.org

Molecular Orbital Theory and Electron Density Distribution

The bonding in allenes can be described by a model of two orthogonal π-systems. wikipedia.orgmasterorganicchemistry.com This means the two π-bonds are perpendicular to each other, a consequence of the sp-hybridized central carbon and its two p-orbitals. lumenlearning.com This orthogonality prevents the delocalization of π-electrons across the entire C=C=C system in the same way as conjugated dienes. vaia.com

From a molecular orbital perspective, the two separate π-systems can be treated individually using Hückel theory, resulting in two degenerate bonding molecular orbitals and two degenerate antibonding molecular orbitals. stackexchange.com The electron density distribution in allenes is influenced by the substituents attached. In the case of this compound, the carboxylic acid group, being an electron-withdrawing group, will influence the charge distribution within the molecule. researchgate.net While unsubstituted allene is non-polar due to its symmetry, the presence of the carboxylic acid group in this compound introduces a dipole moment. wikipedia.orgvaia.com

Aromaticity and Antiaromaticity Considerations in Cyclic Allene Derivatives

While this compound itself is an acyclic molecule, the concept of aromaticity becomes relevant when considering its potential cyclic derivatives. Aromaticity is a property of cyclic, planar, and conjugated systems with a specific number of π-electrons, leading to enhanced stability. wikipedia.org Highly strained cyclic allenes have been generated and studied, where the allenic moiety is incorporated into a ring system. capes.gov.br

The stability and electronic structure of these cyclic allenes are influenced by the ring strain and the potential for the allenic system to participate in or disrupt cyclic conjugation. capes.gov.brnih.gov For instance, computational studies on heterocyclic allenes have explored how the heteroatom influences the geometry and aromatic character of the ring. capes.gov.br The introduction of an allene into a cyclic system can lead to interesting electronic phenomena, including Möbius aromaticity in certain twisted systems. nih.gov

Conformation and Conformational Dynamics of this compound

The three-dimensional arrangement of atoms in this compound is determined by rotations around its single bonds.

Rotational Barriers and Energy Minima Calculations

The rotation around the single bonds in molecules is associated with an energy barrier. For allenes, the rotation of the substituent groups at the terminal carbons has a significant energy barrier, though it is lower than the barrier for rotation around a C=C double bond. masterorganicchemistry.com Theoretical calculations are crucial for determining these rotational barriers and identifying the most stable conformations (energy minima). For instance, studies on similar molecules like formic acid and acetic acid have used computational methods to calculate rotational barriers. acs.org

In this compound, rotation around the C2-C(OOH) bond would be a key conformational feature. The most stable conformation would likely involve specific orientations of the carboxylic acid group relative to the allenic plane to minimize steric hindrance and optimize electronic interactions.

Influence of Solvation and Substituents on Allene Conformation

The conformation of a molecule can be significantly influenced by its environment. Solvation, the interaction of a solute with solvent molecules, can alter the relative energies of different conformers. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. nih.govrsc.org For this compound, a polar solvent like water would likely stabilize conformations where the polar carboxylic acid group can effectively hydrogen bond with the solvent.

Substituents have a profound impact on the conformation of allenes through both steric and electronic effects. numberanalytics.com Electron-donating groups tend to favor non-planar conformations, while π-acceptor groups can lead to more planar arrangements. researchgate.net The carboxylic acid group in this compound, as an electron-withdrawing group, will influence the conformational preferences.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For allenic systems, it provides insights into the transition states and intermediates that govern the reaction's outcome.

Theoretical studies on the cycloaddition reactions of allenes have proposed concerted asynchronous mechanisms as being energetically favorable. nih.govvu.nl Density Functional Theory (DFT) calculations are frequently employed to explore the reaction mechanisms of allenes, including cycloadditions and other transformations. mdpi.comd-nb.infonih.govacs.org For example, the mechanism of the [3+2] cycloaddition of nitrones with strained allenes has been studied using DFT, revealing a non-concerted two-stage one-step mechanism. rsc.orgresearchgate.net

In the context of this compound, computational studies could elucidate the mechanisms of reactions such as its participation in Diels-Alder reactions or other pericyclic processes. mdpi.com For instance, computational modeling of the decarboxylative coupling of dienoic acids has been used to support proposed reaction pathways by examining the Highest Occupied Molecular Orbital (HOMO) of transition states. d-nb.infobeilstein-journals.org Similarly, the mechanism of gold(I)-catalyzed hydroamination of allenes has been investigated through computational studies, suggesting an "outersphere" mechanism. nih.gov These computational approaches provide a molecular-level understanding of the reactivity of this compound.

Transition State Characterization and Energy Barrier Determinations

The reactivity of allenes, including this compound, is often explored through cycloaddition reactions. escholarship.org Computational methods, particularly density functional theory (DFT), are instrumental in characterizing the transition states of these reactions and determining the associated energy barriers. nih.govnih.gov This information is crucial for understanding whether a reaction proceeds through a concerted or a stepwise mechanism. escholarship.orgresearchgate.net

For instance, in Diels-Alder reactions involving an allene dienophile, both concerted and stepwise radical pathways can be examined. escholarship.org Computational studies on the reaction of allene with butadiene have revealed a single ambimodal transition state that can lead to either a concerted (4+2) cycloaddition product or a diradical intermediate. escholarship.orgresearchgate.net In contrast, the reaction with benzene (B151609) favors a concerted mechanism via a distinct transition state, with a higher energy barrier for the stepwise pathway. escholarship.orgresearchgate.net

Similarly, in 1,3-dipolar cycloadditions, the calculation of activation barriers for pathways leading to different isomeric products is a common strategy to predict the major product, as these reactions are typically under kinetic control. nih.govmdpi.com The quantitative prediction of isomer ratios is challenging, as it requires high accuracy in the calculated energy barriers (a difference of just 1.6 kcal/mol can lead to a 1:9 isomer ratio at 70 °C). nih.gov Nevertheless, DFT calculations have shown semi-quantitative agreement with experimental findings for the site- and regioselectivity of such reactions. nih.govnih.gov

In the context of this compound, these computational approaches would allow for the detailed investigation of its participation in various pericyclic reactions. By locating the transition state structures and calculating their energies, one could predict the feasibility of a reaction and the likely mechanistic pathway.

Density Functional Theory (DFT) and Ab Initio Calculations for Allene Reactivity Prediction

Density functional theory (DFT) and ab initio methods are workhorses in the computational study of allene reactivity. rsc.org These methods provide a framework for understanding the electronic structure and, consequently, the chemical behavior of allenes. nih.govnih.gov

One powerful application is the use of conceptual DFT, which employs reactivity indices derived from the electron density to predict reaction outcomes. nih.gov Global reactivity indices such as electronic chemical potential (μ), hardness (η), softness (S), electrophilicity (ω), and nucleophilicity (N) can be used to compare the reactivity of different reactants. nih.gov Local reactivity indices, like the Fukui function (f±) and local softness (s), pinpoint the most reactive sites within a molecule, allowing for the prediction of regioselectivity. nih.gov This approach has been successfully applied to various 1,3-dipolar cycloadditions involving allenes. nih.gov

For this compound, the presence of both an allene and a carboxylic acid moiety offers multiple reactive sites. DFT calculations could predict whether a reaction is more likely to occur at the C2=C3 or C3=C4 double bond and how the electron-withdrawing nature of the carboxyl group influences the reactivity of the allene system. For example, in reactions with electron-rich dienes, Frontier Molecular Orbital (FMO) theory, often rationalized through DFT calculations, can predict the regioselectivity based on the electronic character of the interacting orbitals. nih.gov

Furthermore, DFT calculations are crucial in studying metal-catalyzed reactions of allenes. For instance, in the Rh-catalyzed intramolecular [2+2+2] cycloaddition of allene-ene-ynes, DFT has been used to elucidate the reaction mechanism, from the initial coordination of the rhodium catalyst to the final product formation, and to understand the origins of stereoselectivity. rsc.org The calculated activation free-energy barrier for such a reaction was found to be 32.1 kcal mol−1. rsc.org

Computational Prediction of Regio- and Stereoselectivity in Allene Transformations

Computational chemistry offers robust methods for predicting the regio- and stereoselectivity of reactions involving allenes. nih.govnih.gov This is particularly valuable as the unsymmetrical nature of many substituted allenes, like this compound, can lead to multiple isomeric products.

In cycloaddition reactions, the regioselectivity is often determined by the electronic properties of the allene and the reacting partner. DFT calculations can model the transition states for all possible regioisomeric pathways, and the pathway with the lowest activation energy is predicted to be the major one. nih.govacs.org This has been successfully applied to the cycloaddition of arylazides to substituted allenes, where DFT calculations achieved semiquantitative agreement with experimental results. nih.govnih.gov The distortion/interaction model, a tool used in conjunction with DFT, can further explain the origins of observed regiochemistry by analyzing the orbital interactions in the transition state. scispace.com

For photochemical cycloadditions, such as that of allene to cyclopentenone, theoretical studies have been used to examine the regioselectivity by determining the energies and geometries of the triplet transition states leading to different 1,4-biradical intermediates. acs.org Such calculations predicted that the biradicals formed by addition to the central carbon of the allene are significantly lower in energy. acs.org

In metal-catalyzed reactions, the choice of metal can be a deciding factor in selectivity. Computational studies on the [2+2+1] cyclocarbonylation of allenes have shown that the geometry of the metal catalyst in the transition state controls which double bond of the allene reacts. nih.gov For example, a rhodium catalyst with a distorted square planar geometry favors coordination to the distal double bond, while a molybdenum catalyst with a distorted trigonal bipyramidal geometry favors the proximal double bond. nih.gov

The stereoselectivity of allene reactions can also be predicted computationally. For instance, DFT studies on the Diels-Alder reactions of strained azacyclic allenes have correctly predicted the observed diastereoselectivities, which arise from concerted asynchronous endo transition states. scispace.com

Spectroscopic Property Prediction and Interpretation Using Computational Models (for mechanistic insights, not basic identification)

Computational models are not only used to predict reactivity but also to predict and interpret spectroscopic properties. This can provide crucial insights into reaction mechanisms and help in the characterization of transient intermediates.

Vibrational Frequency Calculations for Mechanistic Signatures

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Computational methods can calculate the vibrational frequencies and intensities of molecules, which can then be compared with experimental spectra. acs.orgresearchgate.net

For allenes, resonance Raman spectra can be significantly perturbed by the presence of the allene group. acs.org Quantum chemical calculations can satisfactorily explain these perturbations, for instance, by modeling the gain in Raman intensity of the C=C antisymmetric stretching mode. acs.org

In the context of reaction mechanisms, vibrational frequency calculations are essential for confirming that a calculated stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency). The nature of the imaginary frequency in a transition state corresponds to the motion of the atoms along the reaction coordinate.

Furthermore, by calculating the vibrational spectra of proposed reaction intermediates, one can compare them with experimentally observed spectra to either support or refute their existence. This is particularly useful for studying short-lived species that are difficult to isolate and characterize by other means.

Chemical Shift Predictions for Elucidating Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become increasingly reliable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). acs.orgrsc.org The accuracy of these predictions is often sufficient to distinguish between different possible isomeric structures. researchgate.net

For allenes and related cumulenes, DFT calculations at the MPW1PW91/6-311+G(2d,p) level have been shown to satisfactorily reproduce the 13C NMR shielding tensor components. acs.org These calculations can explain the large differences in shielding observed for the carbons in these systems. acs.org

The ability to predict NMR spectra is invaluable for identifying reaction intermediates. For example, in the azide-allene dipolar cycloaddition, 1H-NMR evidence for a methylene-1,2,3-triazoline intermediate was supported by computational findings, reinforcing the proposed reaction mechanism. nih.govnih.gov If a reaction involving this compound were to proceed through a transient intermediate, DFT calculations of the expected 1H and 13C NMR chemical shifts of this intermediate could guide the experimental search for its spectroscopic signature.

By comparing the calculated NMR parameters of various potential intermediates with experimental data, it is possible to identify the species present in the reaction mixture, thereby providing direct evidence for a particular reaction pathway.

Applications of Penta 2,3 Dienoic Acid in Organic Synthesis

Penta-2,3-dienoic Acid as a Building Block for Heterocyclic Compounds

The inherent reactivity of the allene (B1206475) group in this compound and its derivatives makes it an excellent starting material for the synthesis of various heterocyclic systems. The ability of the allene to undergo cyclization reactions under different conditions provides access to a variety of ring structures.

The cyclization of 2,3-allenoic acids, including this compound, is a powerful method for the synthesis of substituted furan-2(5H)-ones, which are core structures in many biologically active compounds. Transition metal catalysis has been instrumental in achieving these transformations efficiently and selectively.

Rhodium-catalyzed cyclization of 2,3-allenoic acids in the presence of 2,3-allenols leads to the formation of 2(5H)-furanone skeletons. uchicago.edu This reaction proceeds through a coupling cyclization mechanism, affording highly functionalized furanone products. Similarly, palladium acetate-catalyzed cyclization of 2,3-allenoic acids in the presence of simple allenes yields 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives. nih.gov A key step in this process is the cyclic oxypalladation of the allenoic acid to form a furanonyl palladium intermediate, which is then trapped by another allene molecule. nih.gov High efficiency of chirality transfer has been observed in these reactions when optically active 2,3-allenoic acids are used, indicating a highly stereoselective anti-oxypalladation process. nih.gov

While direct synthesis of pyrroles from this compound via allene cyclization is less commonly reported, the general reactivity of allenes in cycloaddition reactions suggests potential pathways. nih.gov For instance, allenes can participate in [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocycles. uchicago.edu Further research in this area could lead to novel methods for pyrrole (B145914) synthesis starting from this compound derivatives.

The table below summarizes the types of heterocyclic systems synthesized from 2,3-allenoic acids and the catalysts employed.

Heterocyclic SystemCatalyst/ReagentReaction TypeRef.
2(5H)-Furanones[Cp*RhCl2]2Coupling Cyclization uchicago.edu
4-Substituted furan-2(5H)-onesPd(OAc)2Cyclization/Trapping nih.gov

The carboxylic acid functionality of this compound provides a direct handle for the synthesis of lactones (cyclic esters) and lactams (cyclic amides). These structural motifs are prevalent in a vast array of natural products and pharmaceuticals. nih.gov

The synthesis of γ-lactones can be achieved through various methods, including the stereoselective lactonization of allenes catalyzed by Au(I) complexes. researchgate.net While not specific to this compound, this methodology highlights the potential for converting allenic acids into valuable lactone products. The reaction can proceed under mild conditions in an aqueous/surfactant medium, offering a green alternative to traditional methods. researchgate.net Furthermore, the oxidation of allenic acids with reagents like dimethyldioxirane (B1199080) (DMDO) can lead to the formation of functionalized lactones through allene epoxidation.

The synthesis of lactams from this compound would typically involve the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization. The reactivity of the allene moiety can be harnessed to facilitate this ring-closure. For instance, transition-metal catalyzed amination of allenes can lead to the formation of nitrogen-containing heterocycles. nih.gov

The following table provides an overview of general methods for lactone and lactam synthesis that could be applicable to this compound derivatives.

HeterocycleGeneral MethodKey FeaturesPotential Application to this compound
γ-LactonesAu(I)-catalyzed stereoselective lactonization of allenesMild conditions, aqueous mediumDirect conversion of the carboxylic acid to the lactone
Functionalized LactonesDMDO oxidation of allenic acidsAllene epoxidationIntroduction of additional functionality during lactonization
LactamsTransition-metal catalyzed allene aminationAccess to complex amine scaffoldsCyclization of amide derivatives of this compound

Utilization in Complex Molecule Synthesis (as a synthon)

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound, with its unique combination of functional groups, serves as a valuable synthon for the introduction of the allene moiety and for the construction of more complex molecular frameworks.

The axial chirality of appropriately substituted allenes makes them attractive targets in asymmetric synthesis. reddit.com Methods for the stereoselective synthesis of chiral allenes are therefore of significant interest. While direct asymmetric synthesis using this compound as a starting material is an area of ongoing research, the principles of stereoselective reactions of allenes can be applied. For instance, organocatalytic enantioselective conjugate addition to electron-deficient allenes provides a route to chiral β,γ-unsaturated carbonyl compounds. nih.gov Such strategies could potentially be adapted for derivatives of this compound to generate chiral building blocks.

The installation of the allene unit from this compound into a larger molecule can be achieved through various coupling reactions. The carboxylic acid can be converted into other functional groups that are amenable to standard cross-coupling protocols.

Allenic structures are found in a number of natural products, and allenoic acids are key intermediates in their synthesis. For example, the synthesis of butenolides, which are present in many natural products, can be achieved from allenic acids. nih.gov The stereospecific conversion of allenic acids and esters to butenolides has been examined in detail, providing a reliable route to these important compounds. nih.gov

While specific examples detailing the use of this compound in the total synthesis of a natural product are not extensively documented, the general utility of allenoic acids as precursors to natural product skeletons is well-established. The 2,3,5-trisubstituted tetrahydrofuran (B95107) moiety, a common feature in natural products, has been synthesized using strategies involving allenes and lactones.

Development of Novel Reagents and Catalysts Derived from Allene Carboxylic Acids

The unique electronic and steric properties of allenes suggest that molecules incorporating this functional group could serve as novel ligands or organocatalysts. While the development of reagents and catalysts specifically from this compound is a nascent field, the broader class of allene-containing molecules has shown promise. For instance, N-heterocyclic carbene (NHC) catalysts have been used in reactions involving allene ketones, where the allene acts as both an activating reagent and a reactant. chigroup.siteorganic-chemistry.org This dual role enhances atom economy and allows for the in situ activation of other substrates. chigroup.siteorganic-chemistry.org This concept could potentially be extended to the design of new catalytic systems based on allene carboxylic acids, where the carboxylic acid moiety could play a role in substrate activation or catalyst coordination.

Biological and Biochemical Pathways Involving Allene Carboxylic Acid Analogs

Enzymatic Biotransformations of Allene-Containing Substrates (in vitro studies)

The reactivity of the allene (B1206475) functional group makes it a substrate for various enzymatic transformations. In vitro studies have elucidated how enzymes can interact with and modify allene-containing molecules, leading to epoxidation and rearrangement products.

The primary enzymes known to act on allene-like precursors are from the cytochrome P450 superfamily, specifically the CYP74 clan, which includes allene oxide synthase (AOS). nih.gov

Allene Oxide Synthase (AOS): This is the most well-characterized enzyme that generates an allene functional group. AOS exhibits high substrate specificity, acting on fatty acid hydroperoxides generated by the action of lipoxygenases (LOX). nih.gov For instance, 13(S)-hydroperoxyoctadecatrienoic acid (13S-HPOT) is a common substrate that is converted into an unstable allene oxide. nih.govresearchgate.net The enzyme's active site is tailored to bind these specific hydroperoxy fatty acids, positioning the substrate for catalysis.

Lipases: While not directly creating or rearranging allenes, lipases can be used in chemoenzymatic systems to facilitate the epoxidation of unsaturated systems. nih.govresearchgate.net In these systems, the lipase (B570770) (such as Novozym 435, an immobilized Candida antarctica lipase B) does not act on the allene itself but catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. nih.govresearchgate.net The broad substrate tolerance of the subsequent chemical epoxidation step means this system could be applied to various allene-containing molecules.

Unspecific Peroxygenases (UPOs): These fungal enzymes are robust biocatalysts that can hydroxylate and epoxidize a wide range of molecules, requiring only hydrogen peroxide as a cosubstrate. nih.govcsic.es Their ability to epoxidize terminal alkenes suggests they may also exhibit activity towards the double bonds within an allene moiety, although specificity for such substrates is an area of ongoing research. nih.gov

The following table summarizes key enzymes involved in the biotransformation of allenes and their precursors.

EnzymeClass/FamilyTypical SubstrateTransformation
Allene Oxide Synthase (AOS) Cytochrome P450 (CYP74A)Fatty Acid Hydroperoxides (e.g., 13S-HPOT)Dehydration to form an allene oxide
Allene Oxide Cyclase (AOC) Dimer in solutionAllene Oxides (e.g., 12,13-epoxy-octadecatrienoic acid)Cyclization to form cyclopentenones (e.g., OPDA)
Lipoxygenase (LOX) DioxygenasePolyunsaturated Fatty Acids (e.g., Linolenic acid)Dioxygenation to form fatty acid hydroperoxides
Lipases (e.g., Novozym 435) HydrolaseCarboxylic Acids & H₂O₂In situ generation of peroxy acids for epoxidation
Unspecific Peroxygenase (UPO) Heme-thiolate PeroxidaseAlkenes & H₂O₂Direct epoxidation of double bonds

Enzymatic Rearrangement to Form Allenes: The most significant enzymatic reaction involving an allene is its formation catalyzed by Allene Oxide Synthase (AOS). This is not a rearrangement of a pre-existing allene but the rearrangement of a hydroperoxy fatty acid to form an allene oxide. nih.govresearchgate.net The mechanism involves the dehydration of the fatty acid hydroperoxide substrate. The enzyme abstracts a proton, leading to the cleavage of the O-O bond and the formation of a water molecule. This initiates an electronic rearrangement that results in the formation of the cumulated double bonds of the allene oxide. nih.gov

Enzymatic Epoxidation: The epoxidation of an allene double bond can be achieved through chemoenzymatic systems. The mechanism follows two key stages:

Peracid Formation: A lipase, such as Candida antarctica lipase B, catalyzes the perhydrolysis of a carboxylic acid in the presence of hydrogen peroxide to form a peroxy acid in situ. nih.govresearchgate.net

Epoxidation: The generated peroxy acid then acts as an oxidizing agent, epoxidizing one of the double bonds of the allene-containing substrate. nih.gov This step is a chemical oxidation and follows the Prilezhaev mechanism, where the peroxy acid delivers an oxygen atom to the double bond. nih.govresearchgate.net

Direct epoxidation can also be catalyzed by enzymes like unspecific peroxygenases (UPOs), which use a heme-thiolate active site and hydrogen peroxide to directly oxygenate the substrate. nih.govcsic.es

Occurrence and Biosynthesis of Naturally Occurring Allene-Containing Metabolites (excluding clinical relevance)

Allenic structures are found in a diverse array of natural products isolated from plants, fungi, and marine organisms. nih.govresearchgate.net

Natural ProductSource Organism
Fucoxanthin Brown algae (Phaeophyceae)
Peridinin Dinoflagellates
Mycomycin Actinomycete species
Marasin Marasmius ramealis (fungus)
Vernonia Allenes Vernonia species (plants)
Panacadin Panax ginseng

The most critical mechanistic role of an allene functional group in biological signaling is observed in the biosynthesis of jasmonates in plants. nih.gov Jasmonic acid and its precursor, 12-oxo-phytodienoic acid (OPDA), are plant hormones that regulate responses to stress and developmental processes. nih.govresearchgate.net

The key to this pathway is the formation of a highly unstable allene oxide intermediate. nih.gov The reactivity of the allene oxide is crucial; its transient nature ensures that it does not persist in the cell but is rapidly converted to the next signaling molecule. In the presence of the enzyme allene oxide cyclase (AOC), the allene oxide is efficiently cyclized into a specific enantiomer of OPDA (cis-(+)-OPDA). nih.govresearchgate.net If AOC is not present, the unstable allene oxide hydrolyzes non-enzymatically to form other products. nih.gov Therefore, the mechanistic role of the allene is to serve as a high-energy, precisely structured intermediate that enables a rapid and stereospecific enzymatic cyclization, thereby channeling the biosynthetic flux toward the correct signaling molecule.

The primary biosynthetic route to naturally occurring allenes, particularly in the plant kingdom, is the allene oxide synthase (AOS) pathway, which produces signaling molecules like jasmonates. nih.gov This pathway takes place across different cellular compartments, starting in the plastid. nih.gov

The established sequence is as follows:

Release of Fatty Acid: A polyunsaturated fatty acid, such as α-linolenic acid (18:3), is released from a membrane lipid by a lipase. nih.gov

Oxygenation by Lipoxygenase (LOX): A specific 13S-lipoxygenase enzyme oxidizes the free fatty acid to yield a fatty acid hydroperoxide, for example, 13S-hydroperoxy octadecatrienoic acid (13S-HPOT). nih.gov

Allene Oxide Formation by AOS: The enzyme allene oxide synthase (AOS) catalyzes the dehydration of the hydroperoxide, converting it into a highly unstable allene oxide (e.g., 12,13-epoxy-octadecatrienoic acid). nih.govresearchgate.net This is the key step where the allene functional group is generated.

Cyclization by AOC: The allene oxide is then immediately acted upon by allene oxide cyclase (AOC), which catalyzes a cyclization reaction to form the cyclopentenone structure of cis-(+)-12-oxo-phytodienoic acid (cis-(+)-OPDA). nih.govresearchgate.net

This pathway is a central route for producing a class of signaling molecules derived from lipids, with the allene oxide being the pivotal, short-lived intermediate. Another proposed biosynthetic route, for the fungal allene (-)-marasin, suggests that the diyne-allene structure arises from the enzyme-controlled rearrangement of an alkyltriyne precursor. rsc.org

Advanced Analytical Methodologies for Research on Penta 2,3 Dienoic Acid

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the complex reaction pathways involving penta-2,3-dienoic acid. Its ability to provide exact mass measurements with high accuracy and precision allows for the unambiguous determination of elemental compositions for reactants, products, and, crucially, short-lived reaction intermediates.

In the study of reaction mechanisms, such as the synthesis of this compound via the carboxylation of allenes, transient intermediates are often generated that cannot be isolated. rsc.orgresearchgate.net HRMS, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), can detect these fleeting species directly from the reaction mixture. For instance, in palladium-catalyzed reactions, proposed intermediates such as π-allyl palladium complexes or metallacyclic species can be identified. rsc.orgacs.org The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these transient ions, providing direct evidence for proposed mechanistic steps.

Table 1: Hypothetical HRMS Data for a Proposed Intermediate in a Palladium-Catalyzed Reaction of a this compound Precursor This table illustrates the type of data obtained from HRMS analysis to confirm the identity of a transient species.

Detected Ion FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)Proposed Intermediate Structure
C₁₀H₁₃O₂Pd⁺287.9954287.9951-1.04Palladium-π-allyl complex
C₅H₅O₂Pd⁺199.9328199.9331+1.50Oxypalladation adduct

Isotopic Labeling Studies for Reaction Pathway Tracing

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through a reaction sequence. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the labeled atom into the products and intermediates. In the synthesis of this compound via CO₂ fixation, using ¹³CO₂ would result in the final product having a molecular weight one unit higher than the unlabeled counterpart. nih.govacs.org HRMS can easily distinguish this mass difference, confirming that the carbon from CO₂ was incorporated into the carboxylic acid group. This method provides definitive evidence for reaction pathways and helps to rule out alternative mechanisms.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the structural elucidation of organic molecules. For a stereochemically complex molecule like this compound, advanced NMR techniques are required to determine its three-dimensional structure.

While 1D NMR provides information on the basic connectivity of atoms, 2D NMR techniques are essential for determining complex structures. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for stereochemical assignment. youtube.comlibretexts.org NOESY detects correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. youtube.com In derivatives of this compound with additional stereocenters, NOESY can establish the relative configuration of substituents. For example, a cross-peak between a proton on the allene (B1206475) backbone and a proton on a nearby substituent would indicate they are on the same face of the molecule. researchgate.net

Table 2: Representative NOESY Correlations for a Substituted this compound Derivative This table provides examples of how NOESY cross-peaks can be used to deduce spatial proximity and relative stereochemistry.

Proton 1 (δ, ppm)Proton 2 (δ, ppm)Observed NOESY Cross-PeakImplied Spatial ProximityStereochemical Implication
H-2 (5.8)H-4 (6.2)WeakProtons on the allene are distantConsistent with linear allene geometry
H-5 (1.9)H-α (substituent) (4.1)StrongMethyl protons (C5) are close to the α-substituent protonSuggests a syn or cis relative stereochemistry
H-2 (5.8)H-α (substituent) (4.1)NoneH-2 proton is distant from the α-substituent protonSuggests an anti or trans relative stereochemistry

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral sample is critical in asymmetric synthesis. Chiral NMR shift reagents, often lanthanide-based complexes like Eu(hfc)₃ or non-metallic agents, provide a method for quantifying ee directly from the ¹H or ¹³C NMR spectrum. researchgate.netmit.edu These reagents form transient diastereomeric complexes with the enantiomers of this compound, typically by coordinating to the carboxyl group. tcichemicals.comtcichemicals.com Because diastereomers have different physical properties, the nuclei of the complexed enantiomers are no longer magnetically equivalent and will resonate at different chemical shifts. nih.gov The relative integration of the separated signals for the two enantiomers gives a direct measure of the enantiomeric excess.

Table 3: Hypothetical ¹H NMR Data for Racemic this compound with and without a Chiral Shift Reagent

ProtonChemical Shift (δ, ppm) without ReagentChemical Shift (δ, ppm) with Reagent (R-enantiomer)Chemical Shift (δ, ppm) with Reagent (S-enantiomer)Δδ (ppm)
H-25.75 (multiplet)5.955.980.03
H-51.88 (doublet)2.152.190.04

Chromatographic Separations for Enantiomer and Diastereomer Resolution

Chromatography is the most widely used technique for the separation of chiral molecules. mdpi.com For this compound, both enantiomers and any potential diastereomers of its derivatives can be resolved using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

There are two primary strategies for chiral chromatographic resolution:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). The stationary phase contains a single enantiomer of a chiral selector that interacts differently with the two enantiomers of this compound as they pass through the column. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for resolving a wide range of racemates, including carboxylic acids.

Indirect Separation: This method involves derivatizing the racemic this compound with an enantiomerically pure chiral auxiliary agent, such as a chiral amine or alcohol. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase. nih.govasianpubs.org After separation, the chiral auxiliary can be chemically removed to yield the pure, isolated enantiomers of this compound.

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient resolutions compared to traditional HPLC. googleapis.com

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development

The separation of enantiomers is a critical step in the study of chiral molecules. nih.gov For allenes like this compound, chromatographic techniques, particularly HPLC and GC with chiral stationary phases (CSPs), are the most powerful tools for enantioseparation. daneshyari.comchromatographyonline.com

Chiral HPLC:

Method development for chiral separations often involves screening various CSPs and mobile phase compositions to achieve optimal resolution. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for a wide range of chiral compounds. chromatographyonline.com

In a notable study on the closely related compound, penta-2,3-dienedioic acid, researchers successfully developed an HPLC method for enantiomeric separation. researchgate.net The method employed a macrocyclic glycopeptide-based chiral stationary phase, specifically the CHIROBIOTIC T column. researchgate.net The retention and enantioselectivity in such systems are governed by complex interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the CSP's chiral cavities. daneshyari.comnih.gov A polar-ionic mobile phase was utilized, which is effective for ionizable molecules such as carboxylic acids. The successful separation of the penta-2,3-dienedioic acid enantiomers allowed for further kinetic studies of their interconversion. researchgate.netnih.gov

ParameterConditionReference
Stationary PhaseCHIROBIOTIC T (Macrocyclic Glycopeptide) researchgate.net
Mobile Phase90% (Methanol / 0.5% Acetic Acid / 0.5% Triethylamine) : 10% Water researchgate.net
DetectionPolarimetric Detector researchgate.net
AnalytePenta-2,3-dienedioic Acid researchgate.netnih.gov

Chiral GC:

Gas chromatography offers high sensitivity and short analysis times for chiral analysis. However, for non-volatile and polar compounds like carboxylic acids, derivatization is a mandatory prerequisite for GC analysis to improve volatility and chromatographic peak shape. The carboxylic acid group of this compound would need to be converted into a less polar and more volatile ester, for example, through methylation with methanolic HCl.

Following derivatization, separation is achieved on a chiral stationary phase. gcms.cz Columns containing derivatized cyclodextrins are widely used for this purpose. gcms.cz The selection of the appropriate cyclodextrin (B1172386) derivative is crucial for achieving enantioselectivity. gcms.cz While specific methods for this compound are not prominent in the literature, the general strategy would involve the derivatization of the racemic acid followed by screening on various chiral GC columns, such as those with trifluoroacetyl derivatized cyclodextrins. The analysis temperature is a key parameter that can be adjusted to enhance chiral selectivity.

Preparative Chromatography for Stereoisomer Isolation

While analytical chromatography aims to separate and quantify the components of a mixture, preparative chromatography is used to isolate and purify larger quantities of specific compounds. chromatographyonline.com For chiral molecules, preparative chiral HPLC is the ideal method for obtaining enantiopure samples for further study or application. chromatographyonline.comnih.gov

The successful analytical HPLC separation of penta-2,3-dienedioic acid enantiomers served as the basis for their isolation on a preparative scale. researchgate.netnih.gov In this process, the scale of the analytical method is increased by using a larger column packed with the same chiral stationary phase and a higher mobile phase flow rate. The racemic mixture is injected, and as the separated enantiomers elute from the column, the fractions corresponding to each distinct peak are collected. researchgate.netnih.gov This procedure allows for the isolation of each individual enantiomer in a purified form. nih.gov The optical purity of the collected fractions can then be verified by re-analyzing a small sample using the original analytical HPLC method.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives (contributing to mechanistic understanding)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. mdpi.com While obtaining suitable single crystals of the parent this compound can be challenging, the analysis of its derivatives provides invaluable insights into molecular geometry, conformation, and intermolecular interactions. nih.gov

A crystallographic study of a related compound, 5,5-Diphenyl-cis-penta-2,4-dienoic acid, illustrates the power of this technique. ucr.ac.crresearchgate.net The analysis revealed precise bond lengths and angles within the dienoic acid moiety. ucr.ac.cr Crucially, it showed that in the crystal lattice, the molecules form inversion dimers through pairwise O—H···O hydrogen bonds between the carboxylic acid functional groups of two neighboring molecules. ucr.ac.crresearchgate.net

This detailed structural information is vital for mechanistic understanding. Knowledge of preferred intermolecular interaction patterns, such as the hydrogen-bonded dimer motif, is fundamental to crystal engineering and predicting the solid-state packing of related molecules. ucr.ac.cr It also provides a basis for understanding how these molecules might interact with enzyme active sites or chiral catalysts, where specific spatial arrangements and hydrogen bonding capabilities are often critical for recognition and reactivity.

Crystallographic Data for 5,5-Diphenyl-cis-penta-2,4-dienoic acid researchgate.net
ParameterValue
Chemical FormulaC₁₇H₁₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.0801 (4)
b (Å)15.4598 (7)
c (Å)10.0920 (4)
β (°)109.453 (1)
Volume (ų)1335.81 (10)
Temperature (K)100
Key Structural FeatureForms inversion dimers via O—H···O hydrogen bonds

Future Directions and Outlook in Penta 2,3 Dienoic Acid Research

Exploration of Novel Catalytic Systems for Enantioselective Allene (B1206475) Synthesis

The synthesis of enantiomerically pure allenes is a significant challenge and a primary focus of current research, as chirality is crucial for applications in pharmaceuticals and materials. Future work will concentrate on developing more efficient, selective, and versatile catalytic systems.

One promising avenue is the advancement of transition-metal catalysis. Ruthenium-based catalysts, for instance, have been successfully employed for the enantioselective addition of carboxylic acids to allenes, yielding branched allylic esters with high enantiomeric excess. dicp.ac.cnacs.org Future research will likely explore other inexpensive and abundant metals, designing new chiral ligands to improve reaction efficiency and enantioselectivity. A key goal is to develop catalytic systems that are not only highly selective but also tolerant of a wide range of functional groups, allowing for the direct synthesis of complex allene carboxylic acids.

Heterogeneous catalysis represents another critical frontier. The development of recyclable catalysts, such as the reported cellulose-supported nanocopper catalyst, offers a sustainable approach for synthesizing chiral allenes. nih.gov These systems simplify product purification and reduce waste, aligning with the principles of green chemistry. Future efforts will aim to expand the library of such supported catalysts and optimize their performance for the synthesis of allene carboxylic acids, focusing on catalyst stability, reusability, and efficiency. nih.gov

Furthermore, cooperative catalysis, where two or more catalysts work in concert to enable a transformation not possible with either alone, is a rapidly emerging area. organic-chemistry.orgacs.org Systems combining palladium and Lewis acids have been shown to facilitate the hydroalkylation of 1,3-enynes to produce allenes. organic-chemistry.org Exploring cooperative catalytic cycles for the direct and enantioselective carboxylation of allene precursors could provide novel and atom-economical routes to compounds like penta-2,3-dienoic acid.

Catalytic ApproachMetal/Catalyst TypeKey AdvantageFuture Research Goal
Transition-Metal Catalysis Ruthenium, CopperHigh enantioselectivity in addition reactionsExploration of earth-abundant metals, design of novel chiral ligands
Heterogeneous Catalysis Cellulose-supported CopperCatalyst recyclability, sustainabilityImproving catalyst lifetime and expanding substrate scope for allene carboxylic acids
Cooperative Catalysis Palladium/Lewis Acid SystemsEnables novel transformations under mild conditionsDesigning systems for direct enantioselective carboxylation of allenes

Advancement of Computational Models for Predicting Complex Allene Reactivity and Properties

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules like allenes. acs.org Future advancements in computational models will be pivotal in accelerating the discovery of new reactions and applications for this compound.

Density Functional Theory (DFT) calculations have already been instrumental in elucidating reaction mechanisms, such as the hydrocupration and reductive elimination steps in the synthesis of chiral carboxylic acids from allenes. nih.gov Future work will involve developing more accurate and computationally efficient models to predict transition states and reaction barriers for a wider range of catalytic systems. This will enable the in silico design of catalysts with enhanced selectivity and activity, reducing the need for extensive empirical screening.

Machine learning and artificial intelligence are also set to revolutionize the field. By training algorithms on large datasets of known reactions and molecular properties, it will become possible to predict the outcome of novel transformations involving allene carboxylic acids. These models could forecast reactivity, stereoselectivity, and even potential biological activity, guiding experimental efforts toward the most promising avenues.

A significant challenge in allene chemistry is controlling the regioselectivity and stereoselectivity of reactions. Advanced computational models will allow for a deeper understanding of the subtle electronic and steric factors that govern these outcomes. By precisely modeling the interactions between reactants, catalysts, and solvents, researchers can rationally design experiments to favor the formation of a desired isomer, a crucial step for the synthesis of complex molecules and materials.

Integration of this compound Chemistry in Materials Science (e.g., Polymerizable Monomers)

The unique geometry and reactivity of the allene functional group suggest that this compound and its derivatives could serve as novel monomers for advanced polymer synthesis. While the polymerization of this compound itself is not yet widely explored, the principles of polymer chemistry suggest several exciting possibilities.

The presence of two double bonds and a carboxylic acid group makes this compound a multifunctional monomer. The carboxylic acid can be used for condensation polymerization to form polyesters or polyamides, while the diene portion offers sites for addition polymerization. nih.gov This dual reactivity could be exploited to create cross-linked networks or graft copolymers with unique topologies and properties. For instance, dicarboxylic acids are fundamental building blocks for high-performance polymers like certain nylons and polyesters. specialchem.com The introduction of the rigid, chiral allene unit into such polymer backbones could impart novel thermal, mechanical, and optical properties.

The cumulated double bonds of the allene could participate in controlled polymerization reactions. While challenging, the selective polymerization of one of the double bonds could lead to polymers with pendant vinyl groups, which could be used for subsequent cross-linking or functionalization. The potential for cationic polymerization of related dienes has been demonstrated, suggesting a possible route for allene-containing monomers. researchgate.net

Furthermore, the axial chirality of substituted allenes could be transferred to the polymer chain, leading to the synthesis of helical polymers with chiroptical properties. Such materials are of great interest for applications in chiral separations, asymmetric catalysis, and optical devices. The development of bio-based monomers is a major goal in sustainable materials science, and allene carboxylic acids derived from natural sources could contribute to this effort. nih.govdiva-portal.org

Potential Polymer TypeMonomer Functionality UsedPotential Polymer Property
Polyesters/Polyamides Carboxylic acid groupEnhanced thermal stability, novel mechanical properties
Cross-linked Networks Carboxylic acid and dieneHigh durability, tunable solvent resistance
Chiral Polymers Axial chirality of the alleneChiroptical activity, applications in asymmetric catalysis

Uncovering Undiscovered Biological Roles and Biotransformations of Allene Carboxylic Acids (non-clinical focus)

Allenes are found in a surprising number of natural products, including pigments, pheromones, and antibiotics, hinting at diverse biological roles. wikipedia.orgresearchgate.net Penta-2,3-dienedioic acid, also known as glutinic acid, has been isolated from the European alder tree (Alnus glutinosa), though its specific biological function remains unclear. wikipedia.org Future research in this area will focus on elucidating the biosynthesis of these compounds and their ecological significance.

Investigating the biosynthetic pathways of allene carboxylic acids in plants, fungi, and bacteria is a key objective. Understanding the enzymes responsible for creating the allene moiety could reveal novel biochemical mechanisms and provide tools for biocatalytic synthesis. acs.org These enzymatic pathways could offer highly selective and environmentally benign methods for producing complex chiral allenes.

The ecological roles of these compounds are another area ripe for exploration. Allenic fatty acids in certain insect species act as pheromones or defense compounds. It is plausible that this compound and related compounds in plants serve as signaling molecules, phytoalexins (antimicrobial compounds), or herbivore deterrents. Uncovering these functions would provide valuable insights into chemical ecology.

Biotransformation studies, exploring how microorganisms metabolize allene carboxylic acids, could also lead to the discovery of novel bioactive compounds. Microbes may possess enzymes that can modify the allene structure in unique ways, generating derivatives with new properties. This approach represents a green chemistry alternative to traditional synthetic modifications.

Sustainable and Green Chemistry Approaches for Allene Carboxylic Acid Synthesis

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding synthetic chemistry research. the-gist.org The future synthesis of this compound and other allene carboxylic acids will be heavily influenced by these principles.

A major focus is the development of atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product. acs.orgthe-gist.org Catalytic additions of carboxylic acids to allenes or alkynes are prime examples of this approach, as they avoid the use of stoichiometric reagents and the generation of byproducts. dicp.ac.cnmdpi.com Future work will seek to expand the scope of these reactions and improve their efficiency.

The use of greener energy sources and reaction conditions is another key trend. Visible-light-induced photoredox catalysis has emerged as a powerful tool for allene synthesis, allowing reactions to proceed under mild conditions with minimal energy input. rsc.orgrsc.org Exploring photocatalytic methods for the carboxylation of allene precursors could provide a sustainable pathway to allene carboxylic acids.

Metal-free catalysis offers an alternative to traditional methods that often rely on expensive or toxic heavy metals. Organocatalytic and amine-promoted reactions for allene synthesis have been developed, providing environmentally benign routes to these compounds. acs.org Additionally, the development of reactions in green solvents, such as water or bio-derived solvents, or even under solvent-free conditions, will be a priority. The ultimate goal is to design synthetic routes that are not only efficient and selective but also safe, scalable, and environmentally responsible. nih.gov

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